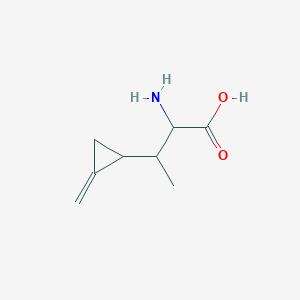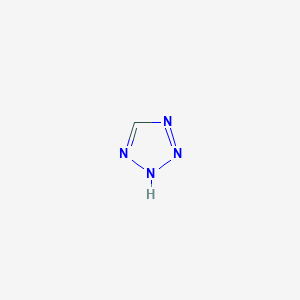
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, commonly known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DFT is widely used in the field of organic synthesis and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of DFT is based on its ability to act as a nucleophile. DFT reacts with electrophilic substrates, such as aldehydes, ketones, and imines, to form stable adducts. The reaction proceeds via the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing groups present in DFT.
Effets Biochimiques Et Physiologiques
DFT has been shown to have a wide range of biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. DFT has also been shown to induce cell death in various cancer cell lines, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DFT has several advantages for use in lab experiments. DFT is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. DFT is also a highly reactive reagent that can be used in small quantities, making it a cost-effective option for lab experiments. However, DFT has some limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of DFT in scientific research. One potential area of research is the development of DFT-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another potential area of research is the use of DFT in the development of novel materials, such as polymers and nanoparticles. Additionally, the use of DFT in the synthesis of complex natural products and pharmaceuticals is an area of research that has yet to be fully explored.
Conclusion
In conclusion, DFT is a versatile reagent that has shown potential in various scientific research applications. DFT has unique properties that make it a valuable tool for organic synthesis and the development of novel materials and therapeutics. Further research is needed to fully explore the potential of DFT in these areas and to identify new applications for this promising compound.
Méthodes De Synthèse
DFT is synthesized by the reaction of 2,4-dimethoxy-6-chloro-1,3,5-triazine with 2-fluoro-2,2-dinitroethanol in the presence of a base. The reaction yields a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DFT has been extensively used in scientific research due to its unique properties. DFT is a versatile reagent that can be used for the synthesis of various compounds, including heterocycles, peptides, and nucleosides. DFT has also shown potential in the synthesis of DNA and RNA analogs, which can be used as therapeutic agents for the treatment of various diseases.
Propriétés
Numéro CAS |
100508-56-3 |
|---|---|
Nom du produit |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Formule moléculaire |
C7H8FN5O7 |
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
2-(2-fluoro-2,2-dinitroethoxy)-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C7H8FN5O7/c1-18-4-9-5(19-2)11-6(10-4)20-3-7(8,12(14)15)13(16)17/h3H2,1-2H3 |
Clé InChI |
XSDYWUHPATXNBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
SMILES canonique |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
Autres numéros CAS |
100508-56-3 |
Synonymes |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




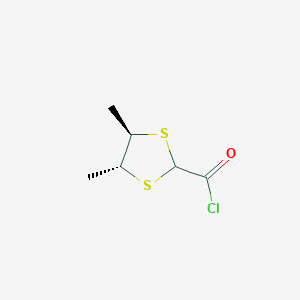
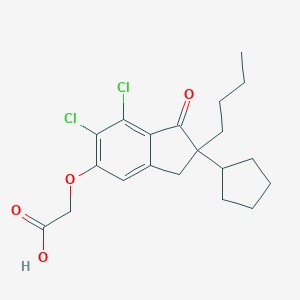
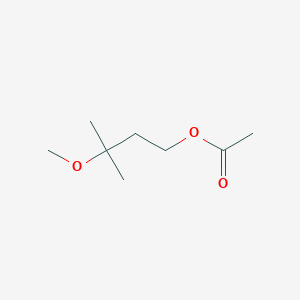
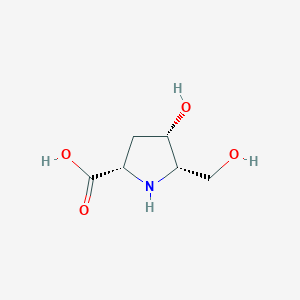
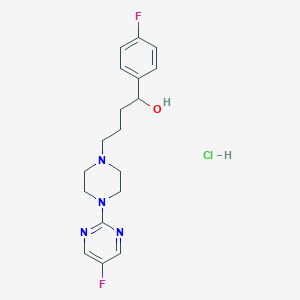
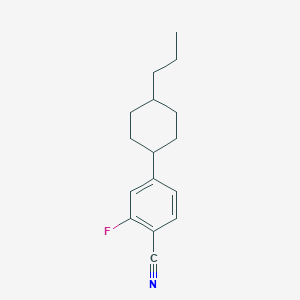
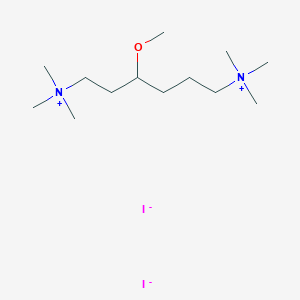
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)


